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Compound of Interest

Compound Name: Phenoxydiphenylphosphine

Cat. No.: B080858

Audience: Researchers, scientists, and drug development professionals.

Core Chemical Information

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an
organophosphorus compound. It belongs to the phosphinite class of ligands, which are
valuable in coordination chemistry and catalysis.

Property Data Reference
IUPAC Name phenoxy(diphenyl)phosphane PubChem|[3]
CAS Number 13360-92-4 PubChem|[3]
Molecular Formula Ci1sH150P PubChem][3]
Molecular Weight 278.3 g/mol PubChem|[3]

o (General knowledge for similar
Appearance Colorless liquid
compounds)

) C1=CC=C(C=C1l)0OP(C2=CC=
Canonical SMILES PubChem|[3]
CC=C2)C3=CC=CC=C3

UPDNYUVJHQABBS-
InChl Key PubChem][3]
UHFFFAOYSA-N
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Synthesis and Reactions
Synthesis

A common method for the synthesis of phosphinites such as phenoxydiphenylphosphine
involves the reaction of a chlorophosphine with an alcohol or a phenol in the presence of a
base to neutralize the HCI byproduct.

Experimental Protocol: Synthesis of Phenoxydiphenylphosphine
o Materials:

o Chlorodiphenylphosphine (Ph2PCl)

o Phenol (PhOH)

o Triethylamine (NEts) or other suitable base

o Anhydrous diethyl ether or toluene as solvent
e Procedure:

o A solution of phenol and triethylamine in anhydrous diethyl ether is prepared in a flask
under an inert atmosphere (e.g., nitrogen or argon).

o The flask is cooled in an ice bath (0 °C).
o Chlorodiphenylphosphine is added dropwise to the stirred solution.

o After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for several hours.

o The resulting triethylamine hydrochloride salt is removed by filtration.
o The solvent is removed from the filtrate under reduced pressure to yield the crude product.
o Purification can be achieved by vacuum distillation.

Workflow for the Synthesis of Phenoxydiphenylphosphine
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Reactants
Chlorodiphenylphosphine Phenol Base
(Ph2PCI) (PhOH) (e.g., NEt3)

Reactiorl Process

Mix in Anhydrous Solvent
(e.g., Diethyl Ether)

!

Reaction at 0°C to RT
under Inert Atmosphere

Workup & Purification

Filtration to remove
[HNEt3]Cl salt

!

Solvent Evaporation

'

Vacuum Distillation

Phenoxydiphenylphosphine
(Ph2POPh)

Click to download full resolution via product page

Caption: General synthesis workflow for Phenoxydiphenylphosphine.
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Key Reactions

o Oxidation: Phenoxydiphenylphosphine is susceptible to oxidation, forming the
corresponding phosphinate, phenoxy(phenyl)phosphinate.

o Arbuzov Reaction: As a phosphinite, it can undergo the Arbuzov reaction with alkyl halides to
form phosphine oxides.

e Ligand in Catalysis: Its primary application is as a ligand for transition metals in various
catalytic reactions, such as cross-coupling reactions. The phosphorus atom's lone pair of
electrons coordinates to the metal center.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of phenoxydiphenylphosphine.
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Spectroscopy Type Expected Features

A single resonance is expected. The chemical

shift for phosphinites typically falls in a

characteristic range. For similar phosphine
3P NMR _ _ _

oxides, the chemical shift can be around 45

ppm.[4] The exact shift is dependent on the

solvent and concentration.

Complex multiplets would be observed in the
aromatic region (approximately 7.0-8.0 ppm)

1H NMR corresponding to the protons on the three
phenyl rings. Integration of these signals would
correspond to 15 protons.

Multiple signals are expected in the aromatic
region (typically 120-140 ppm). J-coupling

13C NMR between the phosphorus and carbon atoms of
the phenyl rings attached to it would be

observed, which is a characteristic feature.[5]

Characteristic absorption bands for P-O-C (aryl)

stretching are expected, typically in the range of
IR Spectroscopy 1200-1250 cm~* and 995-1075 cm~1. Aromatic

C-H and C=C stretching vibrations will also be

present.[6]

The molecular ion peak (M+) would be observed
at m/z = 278.0860, corresponding to the

Mass Spectrometry molecular formula C1sH1sOP.[3] Fragmentation
patterns would involve the loss of phenyl and

phenoxy groups.

Applications in Research and Drug Development

While direct applications of phenoxydiphenylphosphine in approved drugs are not prominent,
phosphine oxides, which are derivatives, are gaining attention in medicinal chemistry.[7][8] The
phosphine oxide group can act as a strong hydrogen bond acceptor and can improve the
physicochemical properties of drug candidates.[7][8]
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+ Improved Solubility: The polarity of the phosphine oxide group can increase the aqueous
solubility of a parent drug molecule.[7]

+ Metabolic Stability: Incorporation of a phosphine oxide moiety can lead to improved
metabolic stability.[7]

» Bioisosteres: Phosphine oxides can be used as bioisosteres for other functional groups like
amides or sulfonamides.[7]

¢ Ligands in Synthesis: In drug development, the primary role of ligands like
phenoxydiphenylphosphine is in the synthesis of complex organic molecules that are drug
candidates or their intermediates. They are used in catalytic reactions that form key C-C or
C-heteroatom bonds.

Potential Role in a Catalytic Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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